1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a chemical compound that has been synthesized for various research purposes. This compound has been found to have potential applications in the field of scientific research due to its unique properties. In
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not fully understood. However, it has been found to inhibit the growth of various microorganisms and cancer cells. It is believed that this compound works by inhibiting the synthesis of DNA and RNA, which is essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are various future directions for research on 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves a series of chemical reactions. The initial step involves the reaction of 4-fluoroacetophenone with furan-2-carboxaldehyde in the presence of potassium hydroxide. This reaction results in the formation of 1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The next step involves the reaction of the above product with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has potential applications in scientific research. This compound has been found to have antifungal, antibacterial, and anticancer properties. It has been used in various studies to investigate its potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
---|---|
Molekularformel |
C14H10FN3O2S |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18) |
InChI-Schlüssel |
JOGNISFNWGQIPK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.